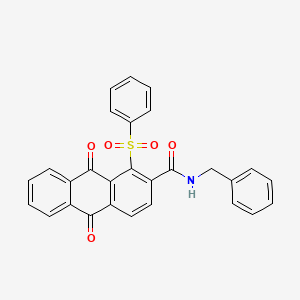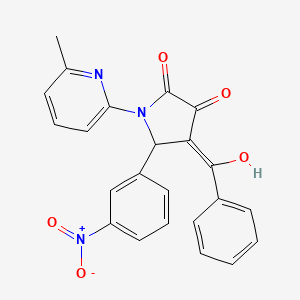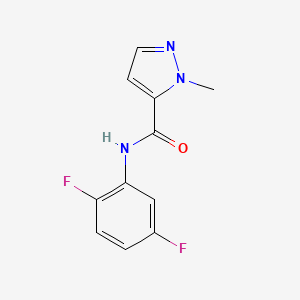
3-(1-benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole ring, a benzyl group, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form 1-benzyl-1H-benzimidazole.
Introduction of Trichloromethyl Group: The benzimidazole derivative is then reacted with trichloroacetaldehyde in the presence of a base to introduce the trichloromethyl group.
Final Coupling: The final step involves the coupling of the intermediate with phenylmagnesium bromide (Grignard reagent) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In the materials science field, this compound can be used in the development of new polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating advanced materials.
Mechanism of Action
The mechanism by which 3-(1-benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzimidazole: Lacks the trichloromethyl and phenyl groups, making it less versatile in chemical reactions.
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol:
3-(1-Benzyl-1H-benzimidazol-2-yl)thio-propanoic acid: Contains a thio group instead of the trichloromethyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the trichloromethyl group in 3-(1-benzyl-1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol makes it unique compared to its analogs. This group enhances its reactivity, allowing for a broader range of chemical transformations and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H19Cl3N2O |
|---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C23H19Cl3N2O/c24-23(25,26)21(29)20(17-11-5-2-6-12-17)22-27-18-13-7-8-14-19(18)28(22)15-16-9-3-1-4-10-16/h1-14,20-21,29H,15H2 |
InChI Key |
OVYMARCHHCDVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methanediylbis[3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11063081.png)

![{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11063120.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)

![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)

![N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063147.png)
![2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)

